molecular formula C12H13N3O B2863569 3-(3-cyclopropoxyphenyl)-1H-pyrazol-5-amine CAS No. 1888659-02-6

3-(3-cyclopropoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B2863569
CAS No.: 1888659-02-6
M. Wt: 215.256
InChI Key: GFJUTCFSQPVYBU-UHFFFAOYSA-N
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Description

3-(3-cyclopropoxyphenyl)-1H-pyrazol-5-amine is a compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a unique structure with a cyclopropyloxyphenyl group attached to a pyrazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-cyclopropoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-cyclopropoxyphenyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-cyclopropoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1H-pyrazol-5-amine: Similar structure but with a methoxy group instead of a cyclopropyloxy group.

    5-(4-Chlorophenyl)-1H-pyrazol-3-amine: Contains a chlorophenyl group instead of a cyclopropyloxyphenyl group.

Uniqueness

3-(3-cyclopropoxyphenyl)-1H-pyrazol-5-amine is unique due to the presence of the cyclopropyloxyphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential bioactivity compared to similar compounds .

Properties

IUPAC Name

5-(3-cyclopropyloxyphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-12-7-11(14-15-12)8-2-1-3-10(6-8)16-9-4-5-9/h1-3,6-7,9H,4-5H2,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJUTCFSQPVYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC(=C2)C3=CC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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